molecular formula C5H2Br2F8O B1586995 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether CAS No. 396716-52-2

1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether

Cat. No.: B1586995
CAS No.: 396716-52-2
M. Wt: 389.86 g/mol
InChI Key: VUXWJSADJYWRST-UHFFFAOYSA-N
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Description

1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether is a fluorinated organic compound with the molecular formula C5H2Br2F8O

Preparation Methods

The synthesis of 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3,3,3-pentafluoropropene with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Scientific Research Applications

1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in changes in their structure and function. The compound’s high electronegativity and reactivity make it a potent agent for modifying biological systems .

Comparison with Similar Compounds

1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F8O/c6-3(11,5(13,14)15)4(7,12)16-1-2(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXWJSADJYWRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380853
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-52-2
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 396716-52-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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